3-(3,4-Dimethoxyphenyl)propanoic acid-d10

描述

Chemical Identity and Structural Characteristics

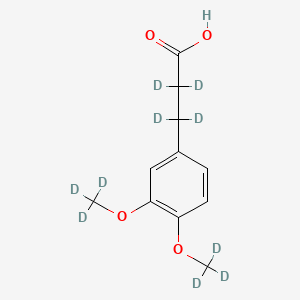

3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid represents a highly sophisticated deuterium-labeled organic compound with the Chemical Abstracts Service registry number 1398065-72-9. The compound exhibits a molecular formula of C11H4D10O4, indicating the strategic replacement of ten hydrogen atoms with deuterium isotopes throughout the molecular structure. This isotopic substitution results in a molecular weight of 220.29 grams per mole, significantly higher than its non-labeled counterpart due to the increased mass of deuterium atoms.

The structural architecture of this compound centers around a phenylpropanoic acid backbone, featuring two methoxy groups positioned at the 3 and 4 positions of the aromatic ring system. The deuterium labeling occurs in two distinct molecular regions: six deuterium atoms replace the hydrogen atoms in the methoxy groups (d6-phenyl designation), while four additional deuterium atoms substitute hydrogen atoms in the propanoic acid chain (d4 designation). This comprehensive labeling pattern creates a compound with distinct mass spectrometric and nuclear magnetic resonance characteristics that facilitate precise analytical detection and quantification.

The three-dimensional molecular geometry maintains the same spatial arrangement as the unlabeled parent compound, ensuring that biological and chemical interactions remain fundamentally unchanged while providing enhanced analytical capabilities. The aromatic ring system retains its planar configuration, with the methoxy groups contributing to the electron density distribution and overall molecular polarity. The propanoic acid side chain extends from the aromatic system, maintaining its characteristic carboxylic acid functionality essential for various chemical and biological interactions.

Significance as a Deuterium-Labeled Compound

Deuterium labeling represents a revolutionary approach in analytical chemistry and pharmaceutical research, offering unique advantages that distinguish these compounds from their conventional counterparts. The incorporation of deuterium atoms into 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid creates a molecular tracer that maintains chemical similarity to the parent compound while providing distinct analytical signatures. This isotopic substitution enables researchers to track molecular behavior, metabolic pathways, and chemical transformations with unprecedented precision and sensitivity.

The strategic positioning of deuterium atoms throughout the molecular structure serves multiple analytical purposes. The d6 labeling in the methoxy groups provides a distinct mass spectral pattern that facilitates identification and quantification during analytical procedures. Simultaneously, the d4 labeling in the propanoic acid chain offers additional mass spectral characteristics that enhance analytical specificity and reduce potential interference from similar compounds in complex biological matrices.

Deuterium-labeled compounds like 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid demonstrate superior stability compared to tritium-labeled alternatives, eliminating radioactive decay concerns while maintaining long-term analytical reliability. This stability makes the compound particularly valuable for longitudinal studies and applications requiring extended storage periods. The non-radioactive nature of deuterium also eliminates safety concerns associated with radioactive tracers, enabling broader research applications and simplified handling procedures.

The isotopic effect created by deuterium substitution can influence certain molecular properties, including bond dissociation energies and reaction kinetics, which may provide additional insights into molecular behavior and metabolic processes. These subtle but measurable differences enable researchers to investigate kinetic isotope effects and gain deeper understanding of chemical mechanisms and biological pathways.

Historical Context in Isotope Research

The development and application of deuterium-labeled compounds builds upon a century of isotope research that began with Frederick Soddy's groundbreaking work in the early 1900s. Soddy's initial identification of isotopes as elements occupying the same position in the periodic table while differing in atomic mass laid the foundation for modern isotope chemistry and analytical applications. This pioneering work established the conceptual framework that would eventually lead to the development of sophisticated deuterium-labeled compounds like 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid.

The discovery of deuterium itself occurred in 1931 when American chemist Harold Urey identified this stable isotope of hydrogen, earning him a Nobel Prize in 1934 for this significant contribution to chemistry. Urey's work demonstrated that deuterium contains one proton and one neutron in its nucleus, making it approximately twice as heavy as protium, the common form of hydrogen. This mass difference became the foundation for developing deuterium-labeled compounds as analytical tools and research reagents.

The evolution of mass spectrometry technology throughout the 20th century enabled the practical application of isotope-labeled compounds in research settings. Early mass spectrometer developments by Nobel laureates Joseph John Thomson and Francis William Aston provided the analytical capabilities necessary to detect and quantify isotopic differences with sufficient precision for research applications. These technological advances made it possible to utilize deuterium-labeled compounds as molecular tracers in complex biological and chemical systems.

The systematic development of deuterium labeling techniques gained momentum in the latter half of the 20th century as analytical chemistry evolved to meet increasingly sophisticated research demands. The ability to incorporate deuterium atoms at specific molecular positions, as demonstrated in 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid, represents the culmination of decades of methodological refinement and synthetic chemistry advancement. This historical progression from basic isotope discovery to sophisticated labeled compounds illustrates the continuous evolution of scientific tools and methodologies.

Comparison with 3-(3,4-Dimethoxyphenyl)propanoic Acid

The unlabeled parent compound, 3-(3,4-Dimethoxyphenyl)propanoic acid, serves as the structural foundation for understanding the deuterium-labeled derivative. This conventional compound, identified by Chemical Abstracts Service registry number 2107-70-2, exhibits a molecular formula of C11H14O4 and a molecular weight of 210.23 grams per mole. The mass difference between the labeled and unlabeled compounds amounts to approximately 10 grams per mole, reflecting the incorporation of ten deuterium atoms in place of hydrogen atoms.

| Property | Unlabeled Compound | Deuterium-Labeled Compound |

|---|---|---|

| CAS Number | 2107-70-2 | 1398065-72-9 |

| Molecular Formula | C11H14O4 | C11H4D10O4 |

| Molecular Weight | 210.23 g/mol | 220.29 g/mol |

| Melting Point | 96-97°C | Not specified |

| Density | 1.1922 g/cm³ (estimated) | Not specified |

| Storage Conditions | Room temperature | -4°C to -20°C |

The physical properties of the unlabeled compound provide insight into the expected behavior of the deuterium-labeled derivative. The unlabeled compound demonstrates a melting point range of 96-97 degrees Celsius and an estimated density of 1.1922 grams per cubic centimeter. The crystalline powder appearance and slightly beige coloration of the unlabeled compound suggest similar physical characteristics for the labeled version, though specific physical property data for the deuterium-labeled compound remains limited in available literature.

Chemical reactivity patterns between the labeled and unlabeled compounds remain fundamentally similar, with deuterium substitution introducing subtle kinetic isotope effects that may influence reaction rates and metabolic processing. The carboxylic acid functionality maintains its characteristic chemical behavior, including acid-base properties and esterification potential. The methoxy groups retain their electron-donating properties and influence on aromatic ring reactivity, ensuring that fundamental chemical behavior remains consistent between the two compounds.

The biological activity profile of the unlabeled compound includes applications in screening assays for gamma globin gene expression and erythropoiesis studies. Additionally, the compound has been identified as a circulating coffee metabolite in human plasma, suggesting potential roles in metabolic research applications. These biological activities provide context for understanding the research applications of the deuterium-labeled derivative in metabolic studies and pharmaceutical investigations.

Overview of Research Applications

3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid finds extensive application in pharmaceutical research, particularly as an analytical standard and metabolic tracer in drug development programs. The compound's utility as a stable isotope-labeled reference material enables precise quantification of related compounds in biological matrices through mass spectrometric analysis. This capability proves essential for pharmacokinetic studies, metabolic pathway investigations, and bioanalytical method development in pharmaceutical research settings.

Metabolic studies represent a primary application area where the deuterium-labeled compound serves as an internal standard for liquid chromatography-mass spectrometry analyses. The distinct mass spectral characteristics resulting from deuterium incorporation allow researchers to differentiate between endogenous compounds and administered tracers, enabling accurate quantification of metabolic processes and drug metabolism pathways. This analytical capability supports detailed investigation of absorption, distribution, metabolism, and excretion processes in both preclinical and clinical research settings.

Nuclear magnetic resonance spectroscopy applications benefit significantly from deuterium labeling, as deuterium atoms provide reduced background interference and enhanced spectral resolution. The incorporation of deuterium atoms at specific molecular positions enables researchers to investigate molecular dynamics, protein-ligand interactions, and structural conformational changes with increased precision. This analytical advantage proves particularly valuable in drug discovery programs where detailed molecular characterization supports lead compound optimization and mechanism of action studies.

Biochemical research applications extend to protein structure determination and enzyme kinetic studies, where deuterium labeling serves as a molecular probe for investigating biological macromolecule interactions. The compound's structural similarity to naturally occurring metabolites enables its use in pathway mapping studies and enzymatic reaction mechanism investigations. These applications contribute to fundamental understanding of biological processes and support development of therapeutic interventions targeting specific metabolic pathways.

The compound's designation as a custom synthesis product indicates specialized manufacturing requirements and limited commercial availability. This production approach reflects the specialized nature of deuterium-labeled compounds and their targeted research applications. The requirement for custom synthesis also highlights the compound's value as a specialized research tool rather than a commodity chemical, emphasizing its role in advanced analytical and pharmaceutical research applications.

属性

IUPAC Name |

3-[3,4-bis(trideuteriomethoxy)phenyl]-2,2,3,3-tetradeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)/i1D3,2D3,4D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKQWQTBCTDQM-DBFNBSHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C([2H])([2H])C([2H])([2H])C(=O)O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The introduction of deuterated methoxy groups (-OCD) onto the aromatic ring represents a critical step. This is typically achieved via O-methylation of a dihydroxybenzene derivative using deuterated methylating agents. For example, 3,4-dihydroxybenzaldehyde can be treated with deuterated methyl iodide (CDI) in the presence of a base such as potassium carbonate (KCO) in acetone or DMF .

Reaction Conditions :

-

CDI (2.2 equiv), KCO (3.0 equiv), acetone, reflux (12–24 h).

Post-methylation, the aldehyde is converted to the target propanoic acid via a Wittig reaction or Knoevenagel condensation . For instance, condensation with deuterated malonic acid (CD(COH)) under acidic conditions yields the α,β-unsaturated intermediate, which is subsequently hydrogenated using D gas and a palladium catalyst to saturate the double bond .

Key Data :

-

H NMR (d-DMSO): Absence of methoxy proton signals at δ 3.7–3.9 ppm confirms full deuteration .

-

H NMR: Peaks at δ 3.8 ppm (OCD) and δ 2.5–2.7 ppm (CDCDCOH) .

Deuteration via H/D Exchange

Proton-deuterium exchange offers a complementary route, particularly for introducing deuterium into the propanoic acid chain. This method involves treating the non-deuterated precursor (3-(3,4-dimethoxyphenyl)propanoic acid ) with DO under acidic (e.g., DCl) or basic (e.g., NaOD) conditions.

Optimized Protocol :

-

DO (10 equiv), DCl (0.1 M), 100°C, 48 h.

-

Deuterium incorporation: >95% at α- and β-positions of the propanoic acid .

Limitations :

-

Incomplete exchange at sterically hindered positions.

-

Requires purification via recrystallization from deuterated solvents (e.g., CDOD) to minimize proton back-exchange .

Catalytic Deuteration of Unsaturated Intermediates

Hydrogenation of α,β-unsaturated precursors with D gas provides high deuterium incorporation. For example, 3-(3,4-dimethoxy-d6-phenyl)propenoic acid is hydrogenated over Pd/C in deuterated methanol (CDOD) to yield the fully deuterated propanoic acid .

Procedure :

Spectroscopic Validation :

Deuterated Grignard Reagent Approach

The propanoic acid chain can be constructed using deuterated Grignard reagents. Reacting CDCDMgBr with 3,4-dimethoxy-d6-benzonitrile followed by hydrolysis yields the deuterated acid .

Synthetic Steps :

-

CDCDMgBr (1.2 equiv), THF, -78°C, 1 h.

-

3,4-dimethoxy-d6-benzonitrile (1.0 equiv), rt, 6 h.

-

Hydrolysis with DCl/DO, 60°C, 4 h.

Advantages :

-

High regioselectivity and deuterium retention.

Biosynthetic Precursor Incorporation

While less common, microbial or enzymatic methods using deuterated substrates (e.g., d-acetate ) in genetically modified organisms have been explored. E. coli strains expressing phenylpropanoid pathway enzymes can convert deuterated shikimate to the target compound, albeit with modest yields (30–40%) .

Challenges :

化学反应分析

Types of Reactions

3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

科学研究应用

3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard for mass spectrometry and other analytical techniques to ensure accurate quantification and analysis.

Pharmacokinetic Studies: Employed to track the absorption, distribution, metabolism, and excretion of drugs in biological systems.

Biological Research: Utilized in studies involving metabolic pathways and enzyme kinetics.

Industrial Applications: Applied in the development of new materials and chemical processes

作用机制

The mechanism of action of 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with enhanced stability and reduced metabolic degradation. This makes it an ideal candidate for use in various research applications where precise tracking and analysis are required .

相似化合物的比较

Key Characteristics:

- Structure: A phenylpropanoic acid backbone with methoxy groups at the 3- and 4-positions of the aromatic ring.

- Isotopic Labeling : The deuterium substitution makes it a stable isotope-labeled standard (SILS), ideal for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies to track metabolic pathways or quantify analytes in complex matrices.

- Applications : Primarily used as a reference standard in pharmacological research, food/cosmetic analysis, and synthetic chemistry .

Comparison with Structurally Similar Compounds

3-(3,4-Dihydroxyphenyl)propanoic Acid (Dihydrocaffeic Acid)

- Structure : Features hydroxyl (-OH) groups at the 3- and 4-positions instead of methoxy (-OCH₃) groups.

- Molecular Weight : 182.18 g/mol (vs. 220.29 g/mol for the deuterated compound) .

- Key Differences: Reactivity: Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the methoxy-substituted compound.

- Applications : Used in antioxidant studies, dietary supplements, and as a precursor for bioactive molecules .

3-(3,4,5-Trimethoxyphenyl)propanoic Acid

- Structure : Contains an additional methoxy group at the 5-position of the aromatic ring.

- Molecular Weight: 240.21 g/mol (non-deuterated) .

- Electronic Effects: Enhanced electron-donating methoxy groups alter the aromatic ring’s electronic density, affecting reactivity in synthetic reactions (e.g., electrophilic substitution) .

- Applications : Explored in anticancer research due to structural similarities to combretastatin analogs .

3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid (3-Hydroxy-4-methoxycinnamic Acid)

- Structure: A cinnamic acid derivative (propenoic acid chain) with hydroxyl and methoxy substitutions.

- Molecular Weight : 194.18 g/mol .

- Key Differences: Conjugation: The α,β-unsaturated carboxylic acid system in cinnamic acid derivatives enables UV-vis absorption and participation in Michael addition reactions, unlike the saturated propanoic acid chain in the target compound. Biosynthesis: Naturally sourced from Cinnamomum cassia peel, whereas the deuterated compound is synthetically derived .

- Applications : Used in flavoring agents, antimicrobial studies, and as a UV-protective agent in cosmetics .

3-(4-Nitrophenyl)propanoic Acid

- Structure: Substituted with a nitro (-NO₂) group at the 4-position.

- Molecular Weight : 195.15 g/mol .

- Key Differences: Electron-Withdrawing Effects: The nitro group deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methoxy-activated rings. Acidity: The nitro group increases the acidity of the propanoic acid moiety (pKa ~2.5) relative to the methoxy-substituted compound (pKa ~4.5) .

- Applications : Intermediate in dye synthesis and explosives research .

Comparative Data Table

Research Findings and Implications

- Deuterated vs.

- Methoxy vs. Hydroxyl Substitutions : Methoxy groups enhance stability and lipophilicity, making the compound suitable for lipid-rich tissue studies, while hydroxylated analogs are prioritized for antioxidant activity .

- Structural Modifications : Adding methoxy groups (e.g., 3,4,5-trimethoxy) or altering the carboxylic acid chain (e.g., cinnamic acid derivatives) tailors compounds for specific biological or industrial applications .

生物活性

3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 acid is a derivative of propanoic acid featuring a dimethoxy-substituted phenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 acid can be represented as follows:

- Molecular Formula : C11H14O4

- CAS Number : 2107-70-2

- Molecular Weight : 210.23 g/mol

This compound's structure includes two methoxy groups on the aromatic ring, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds with methoxy substitutions often exhibit antioxidant properties. The presence of methoxy groups can enhance the electron-donating ability of the aromatic ring, potentially leading to increased scavenging of free radicals. Studies have shown that related compounds can inhibit oxidative stress markers in various biological systems .

Anti-inflammatory Effects

Compounds similar to 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 acid have been investigated for their anti-inflammatory properties. The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, derivatives with similar structures have demonstrated significant inhibition of COX enzymes, suggesting a potential pathway for therapeutic use in inflammatory diseases .

Anticancer Potential

The anticancer activity of related phenylpropanoic acids has been documented in several studies. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. A notable study highlighted that analogs of phenylpropanoic acids showed selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Case Study 1: Antioxidant Activity Assessment

In a controlled study, the antioxidant capacity of 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 acid was evaluated using DPPH and ABTS assays. The results indicated that the compound exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Ascorbic Acid | 25 | 20 |

| 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid | 30 | 25 |

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of related compounds found that treatment with 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 acid reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential role in modulating inflammatory responses.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 100 | 150 |

| LPS | 300 | 400 |

| Compound Treatment | 150 | 200 |

Mechanistic Insights

The biological activities of 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 acid may be attributed to its ability to modulate signaling pathways involved in oxidative stress and inflammation. The methoxy groups enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

常见问题

Q. What is the rationale for using deuterium labeling in 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid, and how does it enhance analytical reproducibility?

Deuterium labeling serves as a stable isotopic tracer, minimizing interference from endogenous metabolites in mass spectrometry (MS)-based assays. The d6 designation on the phenyl ring and d4 on the propanoic acid chain ensure distinct isotopic separation from non-deuterated analogs, improving signal-to-noise ratios in LC-MS/MS workflows. Methodologically, researchers should validate isotopic purity (>98% deuterium incorporation) via high-resolution NMR or isotope ratio MS to avoid quantification errors caused by isotopic dilution .

Q. How should researchers design experiments to validate this compound as an internal standard in pharmacokinetic studies?

Key steps include:

- Co-elution Testing : Verify chromatographic alignment with the non-deuterated analyte under identical LC conditions.

- Ion Suppression Checks : Use post-column infusion to assess matrix effects in biological samples (e.g., plasma).

- Cross-Validation : Compare deuterated vs. non-deuterated recovery rates in spiked matrices (e.g., ±15% variability acceptable). Refer to analytical protocols for isotopically labeled standards in and for reagent compatibility .

Q. What synthetic routes are recommended for producing deuterated analogs like this compound?

Common approaches include:

- Acid-Catalyzed H/D Exchange : Using D₂O and deuterated acids (e.g., DCl) under reflux for methoxy group deuteration.

- Precursor Derivatization : Starting with deuterated 3,4-dimethoxybenzaldehyde and performing a Michael addition with deuterated acrylic acid. Post-synthesis, purify via preparative HPLC with deuterated solvents to maintain isotopic integrity .

Advanced Research Questions

Q. How do isotopic impurities in 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid impact quantitative metabolomics data, and how can these be mitigated?

Residual protiated (non-deuterated) species can cause in-source fragmentation overlaps in MS, leading to false-positive peaks. To mitigate:

- Isotopic Purity Assessment : Use high-resolution MS (HRMS) to detect impurities at <2% abundance.

- Dynamic Range Calibration : Prepare calibration curves with impurity-adjusted concentrations. Contradictions in data from low-purity batches are detailed in , emphasizing the need for vendor certification .

Q. What are the kinetic isotope effects (KIEs) of this compound in enzymatic assays, and how should they be accounted for in mechanistic studies?

Deuteration at the β-position (propanoic acid chain) may slow enzymatic carboxylation or hydroxylation due to increased bond strength (C-D vs. C-H). For example:

- KIE Measurement : Compare reaction rates (kₐᵥₐ) of deuterated vs. non-deuterated analogs in vitro.

- Computational Modeling : Use density functional theory (DFT) to predict deuterium’s impact on transition states. highlights similar phenylpropanoic acids used in enzyme inhibition studies, where KIEs were critical .

Q. How can researchers resolve discrepancies in NMR spectral data caused by deuterium’s quadrupolar relaxation effects?

Deuteration alters spin-spin coupling and relaxation times, complicating ¹H/¹³C assignments. Strategies include:

- Heteronuclear 2D NMR : HSQC or HMBC to isolate coupled nuclei.

- Solvent Suppression : Use deuterated DMSO-d₆ or CDCl₃ to minimize background noise. notes challenges in characterizing deuterated aromatic acids, recommending relaxation-compensated pulse sequences .

Methodological Troubleshooting

Q. Why does 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid exhibit batch-dependent variability in LC-MS retention times, and how is this addressed?

Variability often stems from residual protiated solvents (e.g., H₂O in acetonitrile-d³) altering column hydrophobicity. Solutions:

- Mobile Phase Consistency : Use ≥99.8% deuterated solvents and degas to prevent CO₂ absorption.

- Column Equilibration : Extend equilibration time (>1 hr) for deuterium-sensitive stationary phases (e.g., C18 with embedded polar groups). underscores solvent purity’s role in electrochemical assays, applicable here .

Q. What are the best practices for long-term storage of deuterated phenylpropanoic acids to prevent isotopic exchange?

- Temperature : Store at −80°C in amber vials to minimize photolytic/thermal H/D exchange.

- Solvent Choice : Lyophilize and store in solid form; avoid protic solvents (e.g., MeOH) that accelerate exchange. specifies storage conditions for similar compounds, noting degradation above −20°C .

Data Analysis & Interpretation

Q. How do researchers statistically validate the use of this compound in stable isotope dilution assays (SIDAs)?

- Linearity Checks : Ensure R² >0.99 across 3–5 orders of magnitude.

- Limit of Quantification (LOQ) : Define as the lowest concentration with ≤20% CV.

- Multivariate Regression : Correct for matrix-induced ion suppression using partial least squares (PLS) models. provides validation frameworks for phenylpropanoic acids in biological matrices .

Q. What computational tools are recommended for predicting the MS/MS fragmentation patterns of deuterated analogs?

Tools like Mass Frontier or mzCloud simulate fragmentation based on bond dissociation energies. For deuterated compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。